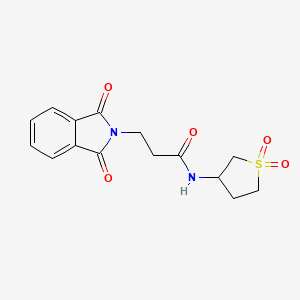

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(1,1-dioxothiolan-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-13(16-10-6-8-23(21,22)9-10)5-7-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-4,10H,5-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBWVVRRAPYPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Reactivity and Functional Group Interactions

The compound exhibits reactivity due to its structural complexity, including:

2.1 Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions, potentially generating carboxylic acids or amines. This reactivity is critical in bioassays, as hydrolysis could influence metabolic stability.

2.2 Isoindole Ring Reactions

The 1,3-dioxoisoindole ring participates in:

-

Nucleophilic Attack : At the carbonyl carbons

-

Electrophilic Substitution : At aromatic positions

-

Reduction : Of carbonyl groups to form secondary alcohols or amines

2.3 Sulfone Interactions

The tetrahydrothiophene-1,1-dioxide group may act as a leaving group in substitution reactions or participate in redox processes. Its electron-withdrawing nature enhances the reactivity of adjacent functional groups.

Analytical Methods for Reaction Monitoring

Key techniques used to track synthesis and purity include:

Comparative Analysis of Structural Variants

Structural analogs demonstrate how substitutions alter reactivity:

| Compound | Key Features | Reactivity Impact |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-carbonyl)piperazin-1-yl]-4-oxobutanamide | Piperazine ring, indole carbonyl group | Enhanced binding affinity via piperazine |

| N-(2-thienyl)-indole derivatives | Thiophene-indole conjugation | Altered electron distribution affects reactivity |

| 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]propanamide | Trifluoromethyl substitution | Increased lipophilicity and metabolic stability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects and bioactivity:

Key Structural Differences and Implications

Sulfone vs. Thiazole/Thiourea: The tetrahydrothiophene sulfone in the target compound likely improves oxidative stability compared to thiazole () or thiourea () derivatives. Thiazole-containing analogs (e.g., ) may exhibit stronger π-π stacking with biological targets due to aromaticity but could face higher toxicity risks.

Aromatic vs. Aliphatic Substituents :

- The 3,5-dimethylphenyl group in increases lipophilicity, favoring blood-brain barrier penetration, whereas the target compound’s tetrahydrothiophene sulfone balances polarity for renal excretion .

Isoindole-dione Modifications :

- Substituents on the isoindole-dione core (e.g., benzylidene thiourea in ) introduce planar, rigid structures that enhance binding to hydrophobic enzyme pockets, contrasting with the flexible propanamide linker in the target compound .

Research Findings and Data Gaps

- Anticonvulsant Potential: Analogs with isoindole-dione and sulfone groups (e.g., ) show activity in maximal electroshock (MES) models, suggesting the target compound merits evaluation in similar assays .

- Toxicity Profile : The sulfone group may reduce hepatotoxicity compared to thiazolidine derivatives (), but in vitro cytotoxicity screening is needed.

- Solubility and Bioavailability : Computational models predict moderate aqueous solubility (logS ≈ -4.1) for the target compound, superior to dimethylphenyl analogs () but inferior to thiazole derivatives () .

Q & A

Q. Advanced: How can regioselectivity challenges in coupling the tetrahydrothiophene dioxide and isoindole dione moieties be addressed?

Answer:

- Basic: The compound is synthesized via multi-step coupling reactions. Typical routes involve:

- Advanced: Regioselectivity issues arise due to competing nucleophilic sites on the isoindole dione. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental optimization (e.g., adjusting solvent polarity or temperature) minimizes side reactions. X-ray crystallography confirms regiochemical outcomes .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Advanced: How can contradictory NMR and X-ray crystallography data be resolved when confirming its stereochemistry?

Answer:

- Basic: Key techniques include:

- 1H/13C NMR for functional group verification.

- FT-IR to confirm amide (C=O, N-H) and sulfone (S=O) stretches.

- Mass spectrometry (HRMS) for molecular ion validation.

- Advanced: Discrepancies between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility. Dynamic NMR experiments (variable-temperature or NOESY) assess rotational barriers, while DFT-simulated spectra align with experimental data to resolve ambiguities .

Basic: How is purity assessed during synthesis?

Q. Advanced: What methods detect trace impurities from incomplete sulfone oxidation or isoindole dione degradation?

Answer:

- Basic: Routine purity checks use HPLC (C18 column, UV detection at 210–280 nm) and TLC (silica gel, ethyl acetate/hexane eluent).

- Advanced: LC-MS/MS identifies low-abundance impurities (e.g., sulfoxide intermediates or hydrolyzed isoindole dione). Accelerated stability studies (40°C/75% RH for 14 days) monitor degradation pathways. Quantification via external calibration ensures <0.1% impurity thresholds .

Basic: What are the stability considerations for long-term storage?

Q. Advanced: How do hygroscopicity and light sensitivity impact experimental reproducibility?

Answer:

- Basic: Store at –20°C under inert gas (argon) in amber vials to prevent oxidation and photodegradation.

- Advanced: Hygroscopicity promotes hydrolysis of the sulfone or amide groups. Karl Fischer titration quantifies moisture uptake, while controlled-atmosphere gloveboxes (<1 ppm O2/H2O) ensure consistent handling. Light exposure studies (UV-vis monitoring) guide shelf-life estimates .

Basic: What computational tools predict this compound’s reactivity?

Q. Advanced: How do QM/MM simulations guide catalyst selection for its functionalization?

Answer:

- Basic: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Advanced: Hybrid QM/MM models simulate reaction pathways (e.g., Pd-catalyzed cross-couplings). Transition-state analysis identifies rate-limiting steps, while solvent effects (COSMO-RS) optimize reaction coordinates. Experimental validation via kinetic studies confirms computational predictions .

Basic: What pharmacological models evaluate its bioactivity?

Q. Advanced: How can structural modifications enhance target binding while minimizing off-target effects?

Answer:

- Basic: In vitro assays (e.g., enzyme inhibition, cell viability) screen for activity. Molecular docking (AutoDock Vina) predicts binding to targets like proteases or kinases.

- Advanced: SAR studies systematically modify the tetrahydrothiophene or isoindole dione groups. Free-energy perturbation (FEP) calculations quantify binding affinity changes, while metabolomic profiling (LC-MS) detects metabolite toxicity .

Basic: How is crystallinity optimized for X-ray diffraction studies?

Q. Advanced: What strategies resolve disordered solvent molecules in the crystal lattice?

Answer:

- Basic: Recrystallization from mixed solvents (e.g., DCM/hexane) yields single crystals. Slow evaporation at 4°C enhances lattice packing.

- Advanced: SQUEEZE (in PLATON) models disordered solvent regions. High-pressure cryocooling (100 K) reduces thermal motion artifacts. Hirshfeld surface analysis maps intermolecular interactions to validate packing motifs .

Basic: What safety protocols are recommended for handling this compound?

Q. Advanced: How do structural alerts (e.g., sulfone groups) influence toxicity risk assessments?

Answer:

- Basic: Use PPE (gloves, goggles) and fume hoods. Refer to SDS for emergency measures (e.g., spill neutralization).

- Advanced: QSAR models (e.g., DEREK Nexus) flag sulfones as potential hepatotoxins. Ames tests assess mutagenicity, while in silico ADMET predictors (SwissADME) prioritize derivatives with lower toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.